Undec-2-enedioic acid

Description

Contextualization within Dicarboxylic Acid Chemistry

Undec-2-enedioic acid belongs to the class of organic compounds known as dicarboxylic acids. hmdb.ca These molecules are characterized by the presence of two carboxylic acid functional groups (-COOH). The general formula for α,ω-dicarboxylic acids is HOOC(CH₂)nCOOH. google.com Dicarboxylic acids are significant in various chemical and industrial applications, including the synthesis of polyamides and polyesters. google.com

This compound is specifically classified as a medium-chain unsaturated dicarboxylic acid. hmdb.cachemfont.ca Its structure consists of an eleven-carbon chain with a carbon-carbon double bond and a carboxylic acid group at each end. This combination of features imparts specific chemical properties and reactivity to the molecule, making it a target of research.

Nomenclature and Structural Isomerism in Research Literature

The systematic naming of organic compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name indicates an eleven-carbon chain ("undec-"), a double bond at the second carbon ("-2-en-"), and two carboxylic acid groups ("-dioic acid").

Structural isomerism is a key concept in organic chemistry where compounds share the same molecular formula but have different structural arrangements. bspublications.net In the context of this compound, isomers can arise from the position of the double bond (e.g., undec-3-enedioic acid) and the stereochemistry of the double bond. hmdb.ca

The notation "(2E)" refers to the stereochemistry of the double bond at the second carbon position. The "E" from the German entgegen (opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. This is also referred to as a trans isomer. The alternative configuration is "(2Z)" from the German zusammen (together), also known as a cis isomer. scribd.com

The (2E)-undec-2-enedioic acid isomer is a well-documented structure in chemical literature. hmdb.cachemspider.com Its specific spatial arrangement influences its physical and chemical properties. Research has also been conducted on related structures, such as (E)-undec-2-enoic acid, which possesses only one carboxylic acid group. grafiati.com

Overview of Current Research Trajectories and Significance

Current research on this compound and its derivatives spans several areas. One significant trajectory is its production through biotransformation. google.comepo.org For instance, studies have demonstrated the production of α,ω-undec-2-enedioic acid from ricinoleic acid using genetically engineered E. coli strains. google.comepo.org This biotechnological approach represents a move towards more sustainable chemical synthesis.

The compound and its analogs are also of interest in the synthesis of novel polymers and other materials. The presence of both a double bond and two carboxylic acid groups provides multiple sites for polymerization and other chemical modifications. acs.org Furthermore, related unsaturated hydroxy acids, such as (E)-4-hydroxy-dodec-2-enedioic acid isolated from natural sources, are being investigated for their chemical structures and potential properties. koreascience.kr The study of such compounds contributes to the broader understanding of fatty acid metabolism and the development of new bio-based materials.

| Property | Value |

| Molecular Formula | C11H18O4 |

| Average Molecular Weight | 214.261 g/mol |

| Monoisotopic Molecular Weight | 214.12050906 g/mol |

| IUPAC Name | (2E)-undec-2-enedioic acid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 9 |

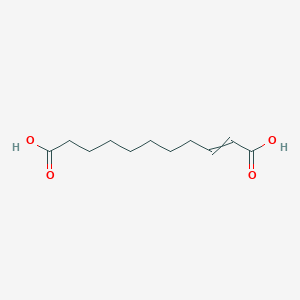

Structure

2D Structure

3D Structure

Properties

CAS No. |

82342-32-3 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

undec-2-enedioic acid |

InChI |

InChI=1S/C11H18O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h6,8H,1-5,7,9H2,(H,12,13)(H,14,15) |

InChI Key |

PRHYKPOPIDLQKJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Undec 2 Enedioic Acid

Chemical Synthesis Approaches

Traditional chemical synthesis offers several strategic pathways to dicarboxylic acids, including the oxidation of suitable precursors and dehydration reactions.

A fundamental strategy for synthesizing dicarboxylic acids involves the oxidative cleavage of cyclic or linear alkenes. openstax.org Powerful oxidizing agents can break carbon-carbon double bonds, converting each carbon of the original double bond into a carbonyl group. openstax.org

One of the most effective reagents for this transformation is ozone (O₃). openstax.org In a process known as ozonolysis, the alkene reacts with ozone at low temperatures to form an unstable intermediate called a molozonide, which rearranges into an ozonide. openstax.org Subsequent treatment of the ozonide with an oxidizing workup (e.g., using hydrogen peroxide) yields carboxylic acids. If a suitable undecadiene precursor were used, this method could theoretically produce undec-2-enedioic acid.

Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) in acidic or neutral conditions can also cleave alkene double bonds. openstax.org This one-step method typically oxidizes any hydrogens on the double-bond carbons directly to carboxylic acids. openstax.org

| Oxidation Method | Reagent(s) | General Transformation | Potential Precursor for this compound |

| Ozonolysis | 1. O₃2. Oxidative workup (e.g., H₂O₂) | Cleavage of C=C bond to form two carbonyl groups (ketones or carboxylic acids) | A linear C11-diene |

| Permanganate Oxidation | KMnO₄, H₃O⁺ or neutral | Cleavage of C=C bond to form ketones or carboxylic acids | A linear C11-diene |

The synthesis of an unsaturated acid like this compound can be achieved through the dehydration of a corresponding hydroxyacid precursor. This reaction involves the elimination of a water molecule from a hydroxy-dicarboxylic acid to form a carbon-carbon double bond. For this compound, a suitable precursor would be 3-hydroxyundecanedioic acid. The dehydration is typically catalyzed by an acid and involves heating to drive the elimination reaction. This approach is the reverse of the hydration reactions often seen in biocatalytic pathways where water is added across a double bond to form a hydroxyacid. google.commdpi.com

Modern synthetic chemistry seeks more efficient and sustainable routes to chemical production. For long-chain dicarboxylic acids, Acyclic Diene Metathesis (ADMET) polymerization represents an advanced strategy. mdpi.com This method uses specific catalysts, such as Grubbs' ruthenium-based catalysts, to polymerize α,ω-dienes. mdpi.comresearchgate.net Monomers derived from renewable resources like castor oil, such as 10-undecenoic acid, are key starting materials. mdpi.com Self-metathesis of these derivatives can produce long-chain unsaturated dicarboxylic acids. uni-konstanz.de This technology offers a pathway to bio-based polyesters and their constituent monomers, representing a greener alternative to traditional petrochemical routes. researchgate.net

Dehydration of Hydroxyacids for this compound Synthesis

Biocatalytic and Biotechnological Production of this compound

Biocatalysis leverages enzymes and whole-cell microorganisms to perform complex chemical transformations, often with high specificity and under mild conditions. This approach is particularly promising for converting renewable feedstocks into valuable chemicals. mdpi.com

The production of dicarboxylic acids from renewable fatty acids is a key area of green chemistry. mdpi.com Microorganisms, particularly engineered strains of yeast and bacteria, can be designed to execute multi-step enzymatic cascades that convert fatty acids into a variety of useful products. mdpi.comnih.gov

A specific and innovative biotechnological route has been developed for the production of α,ω-undec-2-enedioic acid from ricinoleic acid, the primary fatty acid in castor oil. google.comepo.orgepo.org This process utilizes engineered strains of Escherichia coli that express a series of enzymes to carry out the required transformation. google.comepo.org

The biotransformation pathway involves the following key enzymatic steps:

Keto Fatty Acid Formation : An alcohol dehydrogenase (ADH) from Micrococcus luteus oxidizes the hydroxyl group of ricinoleic acid to a keto group. researchgate.net

Ester Formation : A Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida oxidizes the resulting keto fatty acid, inserting an oxygen atom to form an ester linkage. google.comepo.orgresearchgate.net

Ester Hydrolysis : An esterase from Pseudomonas fluorescens hydrolyzes the ester bond, cleaving the C18 ricinoleic acid derivative into two shorter molecules: heptanoic acid and ω-hydroxyundec-9-enoic acid. researchgate.net

Dicarboxylic Acid Formation : Finally, another Pseudomonas putida-derived alcohol dehydrogenase oxidizes the terminal hydroxyl group of ω-hydroxyundec-9-enoic acid to a carboxylic acid, yielding the final product, α,ω-undec-2-enedioic acid. google.comepo.org

This entire pathway has been successfully constructed within a single recombinant E. coli host, demonstrating a whole-cell biocatalyst capable of converting a renewable fatty acid into a valuable dicarboxylic acid. google.comepo.org

| Enzyme | Source Organism | Function in Pathway | Reference |

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Converts hydroxyl group of ricinoleic acid to a ketone. | researchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida | Oxidizes keto-fatty acid to form an ester. | google.comepo.org |

| Esterase | Pseudomonas fluorescens | Hydrolyzes the ester bond to yield two smaller molecules. | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Pseudomonas putida | Oxidizes the terminal alcohol of the C11 intermediate to a carboxylic acid. | google.comepo.org |

Microbial Biotransformation from Renewable Fatty Acids

Role of Baeyer-Villiger Monooxygenases (BVMO) in Biocatalytic Pathways

Baeyer-Villiger monooxygenases (BVMOs) are pivotal enzymes in the biocatalytic production of esters and lactones from ketones, representing a green alternative to chemical oxidation methods. rsc.org These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, a key step in the cleavage of long-chain fatty acids into shorter, functionalized molecules. acs.orgifpenergiesnouvelles.fr

In the synthesis of this compound, a BVMO derived from Pseudomonas putida is instrumental. researchgate.net The biocatalytic pathway often starts with a long-chain hydroxy fatty acid, such as ricinoleic acid (a major component of castor oil). researchgate.netresearchgate.netacs.org This substrate is first oxidized to a keto fatty acid. The BVMO then catalyzes a Baeyer-Villiger oxidation on this intermediate, introducing an ester linkage into the carbon chain. researchgate.netacs.org This enzymatic oxidation is highly specific and is a critical step that dictates the eventual formation of the dicarboxylic acid. rsc.orgmdpi.com Subsequent hydrolysis of this ester intermediate yields the desired medium-chain molecules. researchgate.net The regioselectivity of the BVMO is crucial, as it determines the structure of the resulting ester and, consequently, the final products after hydrolysis. rsc.orggoogle.com

Enzymatic Cleavage and Degradation Processes of Long-Chain Fatty Acids

The degradation pathway is initiated by the conversion of the fatty acid substrate through a series of enzymatic reactions. The process circumvents harsh chemical methods like ozonolysis, instead utilizing a sequence of biocatalytic steps that function under mild conditions. researchgate.net The core of the process is the cleavage of the C18 ricinoleic acid molecule into smaller, valuable components. This is achieved through the concerted action of several enzymes, leading to the formation of an ester intermediate which is then hydrolyzed to yield the final products. One of these products is the C11 α,ω-dicarboxylic acid, this compound. researchgate.net This biocatalytic cleavage is an example of converting renewable plant oils into valuable bifunctional chemicals. researchgate.net

Transfer of Amino Groups by Transformant-Produced Enzymes

While the primary focus is on dicarboxylic acid synthesis, the same engineered microbial systems can be adapted to produce ω-amino fatty acids. This is accomplished by incorporating aminotransferases (also known as transaminases) into the enzymatic cascade. researchgate.netmdpi.com Aminotransferases are enzymes that catalyze the transfer of an amino group from a donor molecule to an oxoacid, converting it into an amino acid. researchgate.netresearchgate.net

In the context of this pathway, the ω-hydroxy fatty acid intermediate, produced after ester hydrolysis, can be further oxidized by an alcohol dehydrogenase to form an ω-oxo fatty acid. researchgate.net An aminotransferase can then act on this ω-oxo fatty acid, transferring an amino group to the terminal carbonyl, thereby producing an ω-amino fatty acid. researchgate.netmdpi.com This demonstrates the versatility of the biocatalytic platform, where the final product can be tailored by introducing specific enzymes. For example, ω-aminoundec-9-enoic acid can be produced from ricinoleic acid using this method. researchgate.net The development of multi-enzyme cascades, including ω-transaminases, is a key strategy for producing monomers for nylons from renewable resources. wikipedia.orgacs.org

Application of Specific Enzymes (Hydratase, Lipoxygenase, Alcohol Dehydrogenase, Ester Hydrolase, Aminotransferase)

The production of this compound from ricinoleic acid is achieved through a sophisticated multi-enzyme cascade, where each enzyme performs a specific and essential transformation. researchgate.netmdpi.com A patent for this process details a transformed E. coli strain engineered to express the necessary combination of enzymes. researchgate.net

The key enzymes and their roles are summarized below:

| Enzyme | Source Organism (Example) | Role in the Pathway |

| Hydratase | Stenotrophomonas maltophilia | Converts long-chain fatty acids into hydroxy fatty acids by adding water across a double bond. mdpi.comhmdb.ca |

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Oxidizes the hydroxyl group of the hydroxy fatty acid to a keto group, creating the substrate for BVMO. researchgate.netmdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida | Oxidizes the keto fatty acid to introduce an ester group into the carbon chain. researchgate.netrsc.org |

| Ester Hydrolase (Esterase) | Pseudomonas fluorescens | Hydrolyzes the ester bond of the intermediate, cleaving the molecule to produce an ω-hydroxy fatty acid and another carboxylic acid. researchgate.netdntb.gov.ua |

| Alcohol Dehydrogenase (ADH) | Pseudomonas putida | Further oxidizes the terminal hydroxyl group of the resulting ω-hydroxy fatty acid to an aldehyde and then to a carboxylic acid, forming the final α,ω-dicarboxylic acid. researchgate.netmdpi.com |

| Aminotransferase (ω-TA) | Silicibacter pomeroyi, etc. | Can be used in an alternative pathway to convert an ω-oxo fatty acid intermediate into an ω-amino fatty acid. acs.orgncl.res.in |

In the specific pathway to α,ω-undec-2-enedioic acid from ricinoleic acid, a hydratase first acts on the fatty acid, followed by an ADH to form a keto acid. researchgate.netmdpi.com The BVMO then creates an ester, which is subsequently cleaved by an ester hydrolase. researchgate.net A second ADH completes the oxidation of the terminal alcohol group to a carboxylic acid, yielding the final dicarboxylic acid product. researchgate.netmdpi.com

Engineering Biocatalysts for α,ω-Dicarboxylic Acid Production

The efficiency and viability of producing α,ω-dicarboxylic acids like this compound on an industrial scale depend heavily on the performance of the biocatalysts. Consequently, significant research has focused on engineering both the enzymes and the microbial hosts. nih.gov Strategies include improving enzyme stability, catalytic activity, and managing cofactor regeneration. rsc.orglibretexts.org

One major challenge is the stability of BVMOs under process conditions. rsc.org Protein engineering efforts, such as site-directed mutagenesis, have been employed to enhance the thermal and oxidative stability of these enzymes. For instance, substituting a specific cysteine residue in the BVMO from Pseudomonas putida KT2440 was shown to make the enzyme more robust. rsc.org Fusing the BVMO with solubility-enhancing tags like maltose-binding protein (MBP) has also been shown to improve soluble expression and catalytic efficiency. nih.gov

Furthermore, optimizing the host organism, typically E. coli, is crucial. This can involve co-expressing multiple enzymes in a single strain to create a whole-cell biocatalyst for a multi-step reaction. amazonaws.com To prevent the degradation of fatty acid substrates and products, the native β-oxidation pathway in the host can be blocked. ncl.res.in Additionally, engineering cofactor regeneration systems is vital for the economic feasibility of redox reactions. For example, co-expressing enzymes like glucose dehydrogenase can regenerate the NADPH required by BVMOs, ensuring a continuous catalytic cycle. researchgate.netlibretexts.org These integrated engineering approaches have led to significant increases in product titers and yields, making biocatalytic production of dicarboxylic acids a more competitive alternative to traditional chemical synthesis. rsc.orgnih.gov

Synthesis of this compound Derivatives for Academic Exploration

This compound, as a bifunctional α,ω-dicarboxylic acid containing a carbon-carbon double bond, is a versatile platform molecule for academic and industrial research, particularly in polymer chemistry. Its two carboxylic acid groups can react with diols or diamines to form polyesters and polyamides, respectively, while the internal double bond offers a site for further chemical modification. acs.orgchemguide.co.uk

While direct polymerization of this compound is not widely documented, extensive research on structurally similar bio-based dicarboxylic acids provides a clear blueprint for its potential applications. Long-chain unsaturated dicarboxylic acids are valuable monomers for creating bio-based polymers with tunable properties. researchgate.netacs.org For instance, polyesters have been synthesized from monomers derived from 10-undecenoic acid (also from castor oil) and other unsaturated fatty acids through methods like acyclic diene metathesis (ADMET) polymerization and polycondensation. mdpi.commdpi.comnih.gov

The general scheme for polyester (B1180765) synthesis involves a polycondensation reaction between a diacid (like this compound) and a diol. libretexts.org Similarly, polyamides can be formed by reacting the diacid with a diamine. chemguide.co.uk The presence of the double bond in the polymer backbone, contributed by the this compound monomer, can influence the material's properties, such as its crystallinity and melting point, and provides a handle for post-polymerization modifications like cross-linking or functionalization. researchgate.net The exploration of such derivatives allows researchers to create novel bio-based polymers with specific thermal and mechanical properties for a range of applications. rsc.orgresearchgate.net

Biological Roles and Metabolic Pathways of Undec 2 Enedioic Acid

Involvement in Cellular Metabolic Processes

The metabolic journey of Undec-2-enedioic acid begins with its transport across the cell membrane and subsequent activation within the cell. These initial steps are crucial for its integration into the cellular metabolic network.

The entry of this compound into the cell is a mediated process, requiring specific transport proteins to shuttle it across the lipid bilayer of the cell membrane.

The cellular uptake of (2E)-Undec-2-enedioic acid is facilitated by the Long-Chain Fatty Acid Transport Protein 1 (FATP1). smpdb.ca FATP1 is an integral membrane protein that is involved in the transport of long-chain fatty acids from the extracellular environment into the cell. mdpi.com Research has shown that FATP1 is located not only in the plasma membrane but also in mitochondria, suggesting a role in both the uptake and subsequent oxidation of fatty acids. nih.govnih.gov

Once inside the cell, this compound must be activated before it can be further metabolized. This activation step involves its conversion into a high-energy thioester derivative of coenzyme A (CoA).

Following its transport into the cell, (2E)-Undec-2-enedioic acid is converted into its corresponding acyl-CoA derivative, (2E)-Undec-2-enedioyl-CoA. smpdb.ca This conversion is a critical step that primes the dicarboxylic acid for participation in subsequent metabolic pathways.

The formation of (2E)-Undec-2-enedioyl-CoA is catalyzed by the enzyme Long-Chain Fatty-Acid—CoA Ligase 1 (ACSL1). smpdb.ca ACSL1 is part of a family of enzymes that activate long-chain fatty acids by ligating them to CoA. uniprot.org This enzymatic reaction is essential for trapping the fatty acid within the cell and directing it towards various metabolic fates. uniprot.org

After its conversion to an acyl-CoA, (2E)-Undec-2-enedioyl-CoA can then be conjugated with carnitine to form an acylcarnitine. This process is a key step for the transport of acyl groups into the mitochondria for beta-oxidation. smpdb.cahmdb.ca The general role of acylcarnitines is to facilitate the transport of acyl groups from the cytoplasm into the mitochondrial matrix, where they are broken down to produce energy. smpdb.cahmdb.ca The formation of (2E)-Undec-2-enedioylcarnitine from (2E)-Undec-2-enedioyl-CoA and L-carnitine is catalyzed by a carnitine O-palmitoyltransferase located on the outer mitochondrial membrane. smpdb.ca

Acylcarnitine Biosynthesis

Reaction with L-Carnitine to Form (2E)-Undec-2-enedioylcarnitine

A key step in the metabolism of (2E)-undec-2-enedioyl-CoA is its reaction with L-carnitine. This reaction results in the formation of (2E)-undec-2-enedioylcarnitine. smpdb.ca This conversion is essential because the inner mitochondrial membrane is impermeable to acyl-CoA molecules. metwarebio.com By converting the acyl-CoA to an acylcarnitine derivative, the fatty acyl group can be shuttled into the mitochondria for energy production.

Catalysis by Carnitine O-Palmitoyltransferase

The enzymatic catalysis of the reaction between (2E)-undec-2-enedioyl-CoA and L-carnitine is carried out by carnitine O-palmitoyltransferase (CPT). smpdb.ca Specifically, carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, facilitates this conversion. rarediseasegenes.com There are different isoforms of CPT-I, with CPT-Ia being predominant in the liver and CPT-Ib in muscle and heart.

Subcellular Localization of Enzymatic Reactions (Mitochondrial Outer Membrane)

The enzymatic reaction that forms (2E)-undec-2-enedioylcarnitine occurs at a specific location within the cell: the mitochondrial outer membrane. smpdb.caub.edu Carnitine O-palmitoyltransferase I is an integral protein of this membrane. rarediseasegenes.com This strategic positioning allows for the efficient capture of acyl-CoA molecules from the cytoplasm and their conversion into acylcarnitines, ready for transport into the mitochondrial intermembrane space. smpdb.ca Studies have confirmed that carnitine palmitoyltransferase is exclusively a mitochondrial enzyme. ucla.edu

Mitochondrial Transport of Acylcarnitine Derivatives

Once formed, (2E)-undec-2-enedioylcarnitine is moved from the mitochondrial outer membrane into the intermembrane space. smpdb.ca From there, it must cross the inner mitochondrial membrane to reach the mitochondrial matrix, the site of beta-oxidation. This transport is facilitated by a specific carrier protein known as the carnitine-acylcarnitine translocase (CACT), which is embedded in the inner mitochondrial membrane. mdpi.comencyclopedia.pubnih.govnih.govresearchgate.net The CACT operates as an antiporter, exchanging acylcarnitine molecules from the intermembrane space for free carnitine from the matrix. mdpi.comencyclopedia.pub

Inside the mitochondrial matrix, the enzyme carnitine O-palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, reverses the process. smpdb.cawikipedia.org It converts (2E)-undec-2-enedioylcarnitine back into (2E)-undec-2-enedioyl-CoA and free L-carnitine. smpdb.ca The newly reformed (2E)-undec-2-enedioyl-CoA can then enter the beta-oxidation pathway to be broken down into acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production. smpdb.ca

Broader Context in Fatty Acid Metabolism and Bioenergetics

The metabolic pathway of this compound is a specific example of a much broader and fundamental process in cellular bioenergetics: the transport and oxidation of fatty acids.

Role of Acylcarnitines in Transport of Acyl-Groups and Fatty Acids for Energy Production

Acylcarnitines are indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where they are oxidized to generate energy. metwarebio.comcreative-proteomics.comnih.gov This transport mechanism, often referred to as the "carnitine shuttle," is a rate-limiting step in fatty acid oxidation. oregonstate.edu The formation of acylcarnitines allows the cell to overcome the impermeability of the inner mitochondrial membrane to acyl-CoA molecules. metwarebio.com

Table 1: Key Molecules in the Metabolism of this compound

| Compound Name | Role |

| This compound | The initial substrate, a dicarboxylic fatty acid. |

| (2E)-Undec-2-enedioyl-CoA | The activated form of this compound. |

| L-Carnitine | A carrier molecule essential for mitochondrial transport. |

| (2E)-Undec-2-enedioylcarnitine | The transportable form of the fatty acyl group. smpdb.ca |

| Acetyl-CoA | The end product of beta-oxidation, which enters the Krebs cycle. smpdb.ca |

Table 2: Enzymes and Transporters in the Metabolic Pathway

| Enzyme/Transporter | Function | Location |

| Long-chain fatty acid transport protein 1 (FATP1) | Transports this compound into the cell. smpdb.ca | Cell membrane |

| Long-chain fatty-acid—CoA ligase 1 | Activates this compound to its CoA ester. smpdb.ca | Cytoplasm |

| Carnitine O-palmitoyltransferase I (CPT-I) | Catalyzes the formation of (2E)-Undec-2-enedioylcarnitine. smpdb.ca | Mitochondrial outer membrane smpdb.caub.edu |

| Carnitine-acylcarnitine translocase (CACT) | Transports acylcarnitines across the inner mitochondrial membrane. mdpi.comencyclopedia.pubnih.gov | Mitochondrial inner membrane mdpi.comencyclopedia.pubnih.gov |

| Carnitine O-palmitoyltransferase II (CPT-II) | Converts acylcarnitine back to acyl-CoA in the matrix. smpdb.cawikipedia.org | Mitochondrial inner membrane wikipedia.org |

Applications in Material Science and Polymer Chemistry Research

Undec-2-enedioic Acid as a Monomer in Polymer Synthesis

Dicarboxylic acids are fundamental building blocks for the synthesis of polyamides, a class of polymers known for their excellent mechanical properties and thermal stability. nih.govchemguide.co.uk The production of polyamides involves the condensation polymerization of a dicarboxylic acid with a diamine. chemguide.co.ukresearchgate.net In this context, this compound can be employed as the dicarboxylic acid monomer.

The general reaction for the formation of a polyamide from a dicarboxylic acid and a diamine is as follows:

n HOOC-R-COOH + n H₂N-R'-NH₂ → [-OC-R-CO-NH-R'-NH-]n + 2n H₂O

The resulting polyamide possesses repeating units linked by amide bonds. chemguide.co.uk Research into the use of various dicarboxylic acids for polyamide synthesis has shown that the properties of the final polymer can be tailored by the choice of the monomers. researchgate.net For instance, the use of long-chain dicarboxylic acids can impart flexibility to the polymer backbone. The presence of the double bond in this compound offers the potential to create polyamides with unique functionalities, such as the ability to be cross-linked or further modified after polymerization. This can lead to the development of polyamides with enhanced properties, for example, for use in high-performance applications.

Similar to polyamides, polyesters are synthesized through the condensation polymerization of a dicarboxylic acid with a diol. This compound serves as a valuable precursor for creating polyester-based plastics. The reaction between this compound and a diol results in the formation of ester linkages, creating a polyester (B1180765) chain.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established method. mdpi.com The properties of the resulting polyester, such as its melting point, glass transition temperature, and mechanical strength, are influenced by the structure of both the dicarboxylic acid and the diol monomers. mdpi.comnih.gov The incorporation of the unsaturated bond from this compound into the polyester backbone opens up possibilities for producing functional polyesters. These unsaturated sites can be used for subsequent reactions, such as cross-linking, to create thermosetting resins or for grafting other molecules to modify the polymer's surface properties.

A significant area of research is the synthesis of bio-based aliphatic polyesters derived from renewable resources like unsaturated fatty acids. mdpi.com Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique used for this purpose. mdpi.comnih.gov This method involves the metathesis of α,ω-dienes, which can be derived from fatty acids, to produce high molecular weight polyesters. nih.govacs.org

Monomers for ADMET polymerization are often synthesized from undecylenic acid, which is derived from castor oil. For example, bis(undec-10-enoate) monomers can be prepared and subsequently polymerized using ruthenium-based catalysts like the Grubbs catalyst. nih.govnih.gov This process yields unsaturated polyesters which can then be hydrogenated to produce saturated aliphatic polyesters. mdpi.com The properties of these polyesters can be tuned by the choice of the diol used to create the initial α,ω-diene monomer. nih.govacs.org

| Monomer System | Polymerization Method | Resulting Polymer | Key Findings |

| Bis(undec-10-enoate) and various diols | ADMET Polymerization | Unsaturated Polyesters | High molecular weight polyesters can be achieved. Polymer properties are dependent on the diol structure. nih.govacs.org |

| Undec-10-en-1-yl undec-10-enoate | ADMET Polymerization | Unsaturated Polyester (PE1) | Molecular weight can be controlled by adding terminal olefins. mdpi.comencyclopedia.pub |

| 4-allyl-2-methoxyphenyl 10-undecenoate | ADMET Polymerization | Novel Polyesters | Demonstrates the versatility of using undecenoate-derived monomers. nih.govrsc.org |

Precursor for Polyester-Based Plastics

Role of Dicarboxylic Acids in Bio-Based Polymer Innovation

The increasing demand for sustainable materials has propelled research into bio-based polymers. nih.gov Dicarboxylic acids derived from renewable resources are key to this innovation. nih.govresearchgate.net They serve as fundamental building blocks for a wide range of polymers, replacing their petrochemical-based counterparts. nih.gov The ability to produce dicarboxylic acids with varying chain lengths and functionalities from biomass allows for the creation of polymers with a diverse set of properties. nih.gov

This shift towards bio-based monomers is driven by concerns over fossil fuel depletion and the environmental impact of traditional plastics. researchgate.net Bio-based polymers often exhibit biodegradability, contributing to a more circular economy. mdpi.comnih.gov The development of efficient biotechnological routes to produce dicarboxylic acids from renewable feedstocks is a crucial aspect of this field. nih.govresearchgate.net

Enzymatic Polymerization and Copolymerization using Bio-Derived Monomers

Enzymatic polymerization has emerged as a green and highly selective alternative to traditional chemical polymerization methods. nih.govresearchgate.net Lipases, in particular, have been effectively used to catalyze the synthesis of polyesters and polyamides under mild reaction conditions. nih.govmdpi.com

This method has been successfully applied to the polymerization of various dicarboxylic acids, including those derived from fatty acids. researchgate.net For example, immobilized Candida antarctica Lipase B (Novozym 435) has been used to polymerize dicarboxylic acid methyl esters with diols to produce polyesters with varying molecular weights and melting points. mdpi.comresearchgate.net The choice of solvent and reaction temperature can significantly influence the outcome of the polymerization, with higher molecular weight polymers often achieved in specific solvent systems. nih.govresearchgate.net

Enzymatic polymerization offers several advantages, including high specificity, which can lead to polymers with well-defined structures, and the avoidance of harsh reaction conditions and toxic catalysts. nih.govchemistryviews.org Research has demonstrated the successful synthesis of furan-based polyamides with high molecular weights using enzymatic catalysis, showcasing the potential of this technique for producing high-performance bio-based polymers. nih.gov

| Enzyme | Monomers | Polymer Type | Key Findings |

| Novozym 435 | Furan-2,5-dicarboxylic acid and diamines | Polyamide (PA8F) | High weight-average molecular weight (up to 54,000 g/mol ) was achieved. nih.gov |

| Candida antarctica Lipase B | Dicarboxylic acid methyl esters and diols | Polyesters | Molecular weights of polyesters were influenced by the choice of diol. researchgate.net |

| Candida antarctica Lipase B | 1,9-nonanedioic acid and 1,8-octanediol | Polyester | Achieved a number-average molecular weight of approximately 21,000. mdpi.com |

Advanced Analytical Methodologies in Undec 2 Enedioic Acid Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental for confirming the molecular structure of undec-2-enedioic acid and for its quantification. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon skeleton and the position of functional groups.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the acidic protons of the two carboxylic acid groups (–COOH) are expected to be highly deshielded, typically appearing as broad singlets in the 9-12 ppm region. jove.com The chemical shift can be influenced by solvent and concentration. libretexts.orgopenstax.org The vinylic protons on the carbon-carbon double bond (C2) would produce distinct signals, and the protons on the carbons alpha to the carbonyl groups and the double bond would appear in the 2-2.5 ppm range. jove.com

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the carboxyl carbons (C=O) in the range of 165-185 ppm. openstax.orgoregonstate.edu For α,β-unsaturated acids like this compound, these peaks are expected towards the upfield end of this range (~165 δ). libretexts.orgopenstax.org The carbons of the double bond and the aliphatic chain would also show signals at their respective characteristic chemical shifts.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, two key absorptions are characteristic of the carboxylic acid moieties. libretexts.orgopenstax.org

A very broad absorption band is observed in the region of 2500–3300 cm⁻¹, which corresponds to the O–H stretching vibration of the hydrogen-bonded carboxyl groups. libretexts.orgopenstax.org

A strong carbonyl (C=O) stretching absorption appears between 1710 and 1760 cm⁻¹. openstax.org The conjugation of the double bond to the carboxylic acid group can lower the frequency of this C=O stretch by 20-30 cm⁻¹. libretexts.orgopenstax.org The presence of a C=C double bond stretch would also be expected.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For carboxylic acids, the molecular ion peak can sometimes be small. jove.com Common fragmentation patterns include the loss of a hydroxyl group (–OH, 17 mass units) and a carboxyl group (–COOH, 45 mass units). oregonstate.edu Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis and quantification, especially in complex biological samples. google.com

| Spectroscopic Technique | Functional Group/Proton | Expected Chemical Shift/Frequency/m/z |

| ¹H NMR | Carboxylic Acid (-COOH) | 9-12 ppm (broad singlet) jove.com |

| Vinylic Protons (-CH=CH-) | Specific shifts depending on cis/trans geometry | |

| Alpha Protons (-CH₂-COOH) | ~2-2.5 ppm jove.com | |

| ¹³C NMR | Carbonyl Carbon (-C =O) | ~165-185 ppm openstax.orgoregonstate.edu |

| Alkene Carbons (-C H=C H-) | ~120-140 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) libretexts.orgopenstax.org |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (dimeric, conjugated) libretexts.orgopenstax.org | |

| Mass Spectrometry | Molecular Ion (M⁺) | 214.25 g/mol |

| Fragmentation | Loss of -OH (m/z 197), Loss of -COOH (m/z 169) oregonstate.edu |

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatography is an essential technique for separating this compound from reaction mixtures or biological matrices, allowing for its purification and the assessment of its purity. mpg.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of dicarboxylic acids. researchgate.netsielc.com

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For dicarboxylic acids, the mobile phase often consists of an aqueous solution with an acid modifier, such as formic acid or perchloric acid, to suppress the ionization of the carboxyl groups and achieve better retention and peak shape. sielc.com

Derivatization: To enhance detection sensitivity, especially for UV or fluorescence detectors, derivatization is often employed. researchgate.net Reagents that react with the carboxylic acid groups to form chromophoric or fluorophoric esters can be used. researchgate.net However, HPLC coupled with mass spectrometry (LC-MS) can often detect the underivatized acid directly. google.com

Gas Chromatography (GC) is suitable for volatile compounds. Since dicarboxylic acids are generally not volatile, they require derivatization to convert them into more volatile esters or silyl (B83357) ethers before GC analysis. google.comnih.govgoogle.com

Derivatization Agents: Common agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF₃/butanol. nih.gov

Detection: Following separation on a GC column, detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov GC-MS provides both quantitative data and mass spectra for structural confirmation. The limits of detection for GC-MS analysis of dicarboxylic acids can be in the low picogram range. nih.gov

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas | Derivatization | Detection |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile with Formic Acid | Often not required for LC-MS; can use phenacyl esters for UV detection researchgate.net | UV, MS google.comsielc.com |

| Gas Chromatography (GC) | Capillary columns (e.g., DB-5ms) | Helium, Hydrogen | Required (e.g., silylation with BSTFA, esterification) nih.gov | FID, MS nih.gov |

Novel Extraction and Sample Preparation Techniques for Research Samples

The effective analysis of this compound from complex matrices, such as biological fluids or environmental samples, necessitates robust extraction and sample preparation methods to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE) is a conventional method used to extract acidic components from aqueous samples. By adjusting the pH of the sample to be acidic, the dicarboxylic acid will be in its protonated, less polar form, allowing for its extraction into an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. mst.dk

Anion-Exchange SPE: This technique is particularly useful for acidic compounds. The sample is passed through a sorbent with positively charged functional groups. The negatively charged carboxylate ions of this compound (at neutral or basic pH) are retained on the sorbent while neutral and basic impurities are washed away. The analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Reversed-Phase SPE: This method uses a nonpolar sorbent (similar to reversed-phase HPLC) to retain nonpolar and moderately polar compounds from an aqueous sample. It can be used to clean up samples by removing more polar or very nonpolar interferences.

Derivatization for Analysis: As mentioned previously, derivatization is a key sample preparation step, especially for GC analysis and certain HPLC detection methods. google.comgoogle.com The goal is to convert the polar carboxylic acid groups into less polar, more volatile, or more easily detectable derivatives. This step is crucial for achieving the required sensitivity and selectivity in many analytical protocols. researchgate.netnih.gov A patented method for analyzing dicarboxylic acids involves extracting the acidic component from a sample, derivatizing it, and then using mass spectrometry with atmospheric pressure ionization in the positive ion mode for determination. google.comgoogle.com

The choice of extraction and preparation technique depends heavily on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method to be used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.